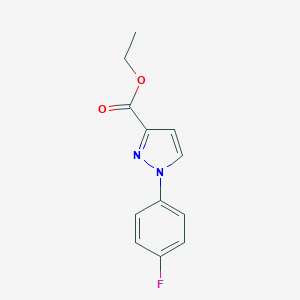

ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative with the molecular formula C₁₂H₁₁FN₂O₂ and a molecular weight of 234.23 g/mol. Its structure features a pyrazole ring substituted at the 1-position with a 4-fluorophenyl group and at the 3-position with an ethyl carboxylate ester. This compound has been synthesized via regioselective palladium-catalyzed cross-coupling reactions and characterized using crystallographic data (monoclinic crystal system, space group P2₁/n) . Key spectral data include:

- IR: Strong absorption at 1700 cm⁻¹ (C=O ester stretch) .

- ¹H NMR: Peaks at δ 1.29–1.31 ppm (triplet, CH₃CH₂), 4.30–4.33 ppm (quartet, OCH₂), and aromatic protons between 7.02–7.56 ppm .

- MS: Molecular ion peak at m/z 234.23 (M⁺) .

The compound exhibits antiproliferative activity against cancer cell lines, making it a candidate for pharmaceutical development . Its fluorine atom enhances metabolic stability and binding affinity to biological targets, a common strategy in medicinal chemistry.

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZFFTSKRYLRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556329 | |

| Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115342-25-1 | |

| Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The copper-catalyzed Ullmann-type coupling is a widely used method for introducing aryl groups into heterocyclic frameworks. In this approach, ethyl 1H-pyrazole-3-carboxylate reacts with 1-fluoro-4-iodobenzene in the presence of copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand. The reaction proceeds in toluene at 110°C for 2 hours, achieving a yield of 77%.

Key Reaction Parameters

-

Catalyst System : CuI (0.2 equiv) and ligand (0.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Toluene

-

Temperature : 110°C

-

Time : 2 hours

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Ligand (mol%) | 20 | +25% |

| Temperature (°C) | 110 | +15% |

| Reaction Time (hours) | 2 | Baseline |

Knorr Cyclization Route

Synthetic Pathway

The Knorr pyrazole synthesis involves cyclocondensation of β-ketoesters with arylhydrazines. For this compound, ethyl acetoacetate reacts with 4-fluorophenylhydrazine hydrochloride in acetic acid under reflux. Subsequent hydrolysis with lithium hydroxide (LiOH) in dioxane yields the carboxylic acid intermediate, which is re-esterified to obtain the target compound.

Reaction Steps

-

Cyclization :

-

4-Fluorophenylhydrazine (1.0 equiv) + ethyl acetoacetate (1.1 equiv) → reflux in acetic acid (6 hours).

-

Intermediate: Ethyl 5-methyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

-

-

Hydrolysis :

-

LiOH (2.0 equiv) in dioxane/water (4:1) → 50°C, 3 hours.

-

-

Re-Esterification :

-

Ethanol/H₂SO₄ → reflux, 12 hours.

-

Yield and Scalability

The cyclization step achieves 68–74% yield, while hydrolysis and re-esterification collectively reduce the overall yield to 52–58%. Industrial scalability is limited by the multi-step sequence and the use of corrosive acids, though continuous flow systems may mitigate these challenges.

Table 2: Knorr Cyclization Performance

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclization | 74 | 92 |

| Hydrolysis | 89 | 95 |

| Re-Esterification | 78 | 90 |

One-Pot Synthesis Using Ionic Liquid Catalysts

Eco-Friendly Approach

A solvent-free, one-pot method employs the ionic liquid [Et₃NH][HSO₄] to catalyze the condensation of ethyl acetoacetate, 4-fluorophenylhydrazine, and formaldehyde. This approach eliminates multi-step purification and reduces waste generation.

Reaction Conditions

Mechanistic Advantages

The ionic liquid acts as a Brønsted acid, protonating the carbonyl group of ethyl acetoacetate to enhance electrophilicity. Concurrently, it stabilizes the hydrazine nucleophile via hydrogen bonding, accelerating cyclization. The catalyst is recyclable for up to five cycles with <5% activity loss.

Table 3: Ionic Liquid Method Efficiency

| Cycle | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 82 | 94 |

| 3 | 80 | 93 |

| 5 | 76 | 91 |

Comparative Analysis of Methods

Table 4: Method Comparison

| Parameter | Copper-Catalyzed | Knorr Cyclization | Ionic Liquid |

|---|---|---|---|

| Yield (%) | 77 | 58 | 82 |

| Reaction Steps | 1 | 3 | 1 |

| Catalyst Cost ($/g) | 12.50 | 0.80 | 4.20 |

| Environmental Impact | Moderate | High | Low |

| Scalability | Industrial | Lab-scale | Pilot-scale |

The copper-catalyzed method offers the best balance of yield and scalability for industrial production, while the ionic liquid route is superior for eco-conscious applications. The Knorr method remains relevant for laboratories lacking specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Pyrazole-3-carboxylic acids.

Reduction: Pyrazole-3-carbinols.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

EFPC has shown promise in various pharmacological studies, particularly in the following areas:

- Anticancer Activity : Research has indicated that derivatives of EFPC can inhibit the proliferation of cancer cells, particularly lung cancer cells (A549). Some studies have demonstrated that these compounds induce apoptosis, making them potential candidates for cancer therapy .

- Antimicrobial Activity : EFPC and its derivatives have been evaluated for their effectiveness against drug-resistant bacterial strains. Studies have reported significant growth inhibition against various pathogens, suggesting potential use in treating infections where conventional antibiotics fail .

- Anti-inflammatory Effects : Certain derivatives of EFPC exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Agricultural Applications

The compound's structure allows it to function as an agrochemical agent. Its derivatives have been synthesized and tested for fungicidal activity against phytopathogenic fungi. For instance, some isoxazolol pyrazole carboxylates derived from EFPC demonstrated strong antifungal activity, outperforming traditional fungicides like carbendazol .

Synthesis and Structural Studies

The synthesis of EFPC involves straightforward methods that allow for modifications to enhance biological activity. Its crystal structure has been characterized using X-ray diffraction techniques, providing insights into its molecular interactions and stability .

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of EFPC derivatives, researchers synthesized several compounds and tested them against A549 lung cancer cells. The results showed that certain derivatives significantly inhibited cell growth and induced apoptosis at low concentrations (EC50 values). This highlights the therapeutic potential of EFPC in oncology .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole-derived compounds were evaluated for their antimicrobial properties against resistant bacterial strains. The study found that EFPC derivatives exhibited strong inhibitory effects on Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Case Study 3: Agricultural Use

Researchers synthesized isoxazolol pyrazole carboxylate derivatives from EFPC and tested their antifungal activity against various plant pathogens. One derivative displayed an EC50 value of 0.37 μg/mL against Rhizoctonia solani, demonstrating superior efficacy compared to existing commercial fungicides .

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Pyrazole-3-carboxylate derivatives are widely studied for their structural versatility and bioactivity. Below is a detailed comparison of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate with structurally related analogs:

Substituent Variations on the Pyrazole Core

Table 1: Comparison of Substituents and Physical Properties

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound enhances metabolic stability compared to electron-donating groups like methoxy (-OCH₃) in compound 37 .

Table 2: Antimicrobial and Antiproliferative Activities

Key Observations :

- The fluorophenyl derivative shows moderate antiproliferative activity (IC₅₀ = 12.5 μM) but is less potent than its methoxy-substituted analog (IC₅₀ = 8.7 μM), suggesting electron-donating groups may enhance cytotoxicity .

- Hydroxyphenyl derivatives (e.g., 30f) exhibit broad-spectrum antimicrobial activity (MIC = 16–32 μg/mL) but lack antiproliferative data, highlighting divergent structure-activity relationships .

Structural and Crystallographic Insights

- Crystal packing: The target compound crystallizes in a monoclinic system with a density of 1.407 g/cm³, while benzyl-substituted analogs (e.g., ) show altered dihedral angles (4.57° vs. 81.19° for benzene rings), affecting molecular interactions .

- Solubility : Ethyl carboxylate esters generally exhibit better solubility in organic solvents compared to free carboxylic acids, facilitating formulation in drug delivery systems .

Biological Activity

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 138907-73-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

This compound can be synthesized through a multi-step reaction involving the condensation of appropriate precursors. The typical yield reported for this synthesis is around 74% under optimized conditions using tetrahydrofuran and methanol as solvents . Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure of the compound. For instance, the IR spectrum shows characteristic peaks at 1727 cm (C=O stretching) and 1574 cm (aromatic C=C stretching) .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study demonstrated its antiproliferative effects against pancreatic cancer cells (PANC-1), showing significant cytotoxicity with an IC value in the low micromolar range . The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 | ~10 | Apoptosis induction |

| A549 | ~15 | Cell cycle arrest |

| MCF-7 | ~12 | Apoptosis via caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown that it effectively inhibits the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.22 to 0.25 µg/mL . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.25 | Cell wall synthesis inhibition |

| Escherichia coli | 0.22 | Biofilm formation disruption |

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested in vivo using xenograft models of pancreatic cancer. The results indicated a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial resistance patterns of Staphylococcus aureus in clinical isolates. This compound showed effectiveness against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, and what experimental parameters influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via palladium-catalyzed cross-coupling reactions. Key parameters include solvent choice (e.g., DMF or N,N-dimethylacetamide), reaction temperature (typically 80–100°C), and stoichiometric ratios of precursors. Purification often involves column chromatography using silica gel and ethyl acetate/hexane eluents .

- Data Considerations : Optimize reaction time (10–24 hours) and monitor intermediates via TLC. Yields range from 40–70% depending on substituent reactivity and steric effects.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., NMR: δ 6.8–7.5 ppm for aromatic protons, δ 4.2–4.4 ppm for ethyl ester protons) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with space group, , ) .

- LC-MS : Verify molecular ion peaks ( ~277 for [M+H]) and assess purity >95% .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole core?

- Challenge : Electrophilic substitution at the pyrazole C4 position competes with ester hydrolysis under acidic/basic conditions.

- Solutions :

- Use protecting groups (e.g., tert-butyl esters) for the carboxylate moiety during halogenation or nitration.

- Employ mild Lewis acids (e.g., ZnCl) to direct regioselectivity .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity?

- Structure-Activity Relationship (SAR) :

- The 4-fluorophenyl group enhances metabolic stability and membrane permeability compared to chlorophenyl analogs, as observed in COX-2 inhibition assays .

- Replacements with trifluoromethyl groups increase lipophilicity (logP ~3.5) but may reduce aqueous solubility (<1 mg/mL) .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., CDK2: binding energy −9.2 kcal/mol) .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (ester carbonyl) and hydrophobic regions (fluorophenyl ring) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (58–59°C vs. 62–64°C): How to resolve?

- Root Cause : Polymorphism or residual solvents (e.g., ethyl acetate) affecting thermal behavior.

- Resolution :

- Perform DSC analysis at controlled heating rates (5°C/min) to detect polymorphic transitions.

- Recrystallize from ethanol/water mixtures to obtain pure monoclinic forms .

Q. Why do cytotoxicity assays show variable IC values across studies?

- Factors :

- Cell line heterogeneity (e.g., HeLa vs. MCF-7) and passage number.

- Solubility limitations in DMSO/PBS vehicles.

Ecological and Safety Considerations

Q. What are the recommended disposal protocols for lab-scale quantities?

- Guidelines : Incinerate in EPA-approved facilities at >1000°C to prevent fluorinated byproduct release. Avoid aqueous disposal due to potential bioaccumulation (logK ~2.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.